

Application Notes and Protocols for C646 In Vivo Studies

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Compound of Interest

Compound Name: C646

Cat. No.: B8037948

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Introduction

C646 is a potent and selective inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP). These enzymes play a critical role in regulating gene expression through the acetylation of histone and non-histone proteins. Dysregulation of p300/CBP activity is implicated in various diseases, including cancer and inflammatory conditions, making **C646** a valuable tool for in vivo research. This document provides detailed application notes and protocols for the use of **C646** in in vivo studies, with a focus on its solubility, vehicle formulation, and administration.

Data Presentation

C646 Solubility

The solubility of **C646** is a critical factor in preparing formulations for in vivo administration. The following table summarizes the known solubility of **C646** in common laboratory solvents.

Solvent	Solubility	Concentration (mM)	Notes
Dimethyl Sulfoxide (DMSO)	23 mg/mL[1]	51.63 mM[1]	Stock solutions are typically prepared in DMSO.
Water	Insoluble[1]	-	C646 will precipitate in aqueous solutions.
Ethanol	Insoluble[1]	-	Not a suitable solvent for C646.
Carboxymethylcellulose Sodium (CMC-Na) Solution	≥5 mg/mL[1]	-	Forms a homogenous suspension suitable for oral administration.

In Vivo Vehicle Formulations for C646

The selection of an appropriate vehicle is crucial for the effective delivery and tolerability of **C646** in animal models. Below is a table of vehicle compositions that have been used in published in vivo studies.

Vehicle Composition	Route of Administration	Animal Model	Study Context
DMSO	Intraperitoneal (i.p.) Injection	Mouse	Pancreatic Cancer Xenograft[2]
5% DMSO + 95% Phosphate-Buffered Saline (PBS), pH 7.4	Intraperitoneal (i.p.) Injection	Mouse	Not Specified

Experimental Protocols

Preparation of C646 for Intraperitoneal (i.p.) Injection

This protocol is adapted from studies using a DMSO-based vehicle for intraperitoneal administration in mice.

Materials:

- **C646** powder
- Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
- Phosphate-Buffered Saline (PBS), sterile, pH 7.4
- Sterile microcentrifuge tubes
- Sterile syringes and needles

Procedure:

- Stock Solution Preparation:
 - Aseptically weigh the desired amount of **C646** powder.
 - Dissolve **C646** in 100% DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Ensure complete dissolution by gentle vortexing or sonication.
- Working Solution Preparation (for a 10 mg/kg dose in a 20g mouse):
 - The final injection volume should be kept low, typically 100-200 μ L for a mouse.
 - To prepare a dosing solution of 1 mg/mL, dilute the 50 mg/mL stock solution 1:50 in sterile PBS. For example, add 4 μ L of the 50 mg/mL **C646** stock to 196 μ L of sterile PBS.
 - Important: Due to the poor aqueous solubility of **C646**, it is critical to add the DMSO stock to the PBS and immediately vortex vigorously to create a uniform suspension. Precipitation may occur, so administer the suspension promptly after preparation.
 - For a 10 mg/kg dose, a 20g mouse would receive a 200 μ L injection of the 1 mg/mL suspension.
- Administration:
 - Restrain the mouse appropriately.

- Inject the **C646** suspension intraperitoneally into the lower right quadrant of the abdomen.

Preparation of C646 for Oral Administration

This protocol describes the preparation of a **C646** suspension in carboxymethylcellulose sodium (CMC-Na) for oral gavage.

Materials:

- **C646** powder
- Carboxymethylcellulose Sodium (CMC-Na)
- Sterile water
- Sterile magnetic stir bar and stir plate
- Sterile tubes
- Oral gavage needles

Procedure:

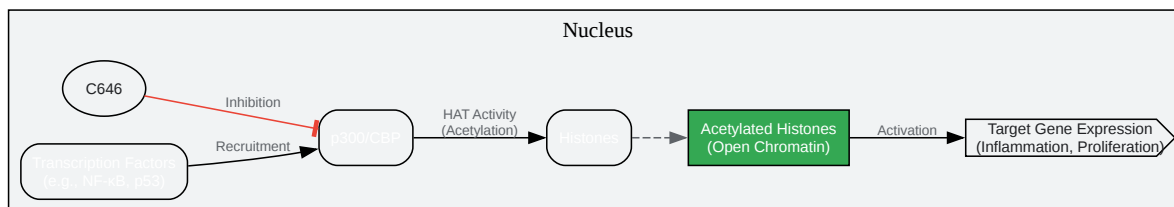
- CMC-Na Solution Preparation (0.5% w/v):
 - Add 0.5 g of CMC-Na to 100 mL of sterile water.
 - Stir vigorously with a magnetic stir bar on a stir plate until the CMC-Na is fully dissolved. This may take several hours. The resulting solution should be clear and viscous.
- **C646** Suspension Preparation:
 - Aseptically weigh the required amount of **C646** powder.
 - Add the **C646** powder to the desired volume of the sterile 0.5% CMC-Na solution to achieve the final target concentration (e.g., 5 mg/mL).
 - Mix thoroughly by vortexing or stirring to obtain a homogenous suspension.^[1]

- Administration:
 - Use a proper size oral gavage needle for the animal.
 - Administer the **C646** suspension orally. Ensure the suspension is well-mixed immediately before drawing it into the syringe.

Signaling Pathways and Experimental Workflows

p300/CBP Signaling Pathway Inhibition by C646

The diagram below illustrates the central role of p300 and CBP in gene transcription and how **C646** intervenes. p300/CBP are recruited to gene promoters by transcription factors, where they acetylate histones, leading to a more open chromatin structure and transcriptional activation. **C646** directly inhibits the HAT activity of p300/CBP, preventing histone acetylation and thereby repressing gene expression.

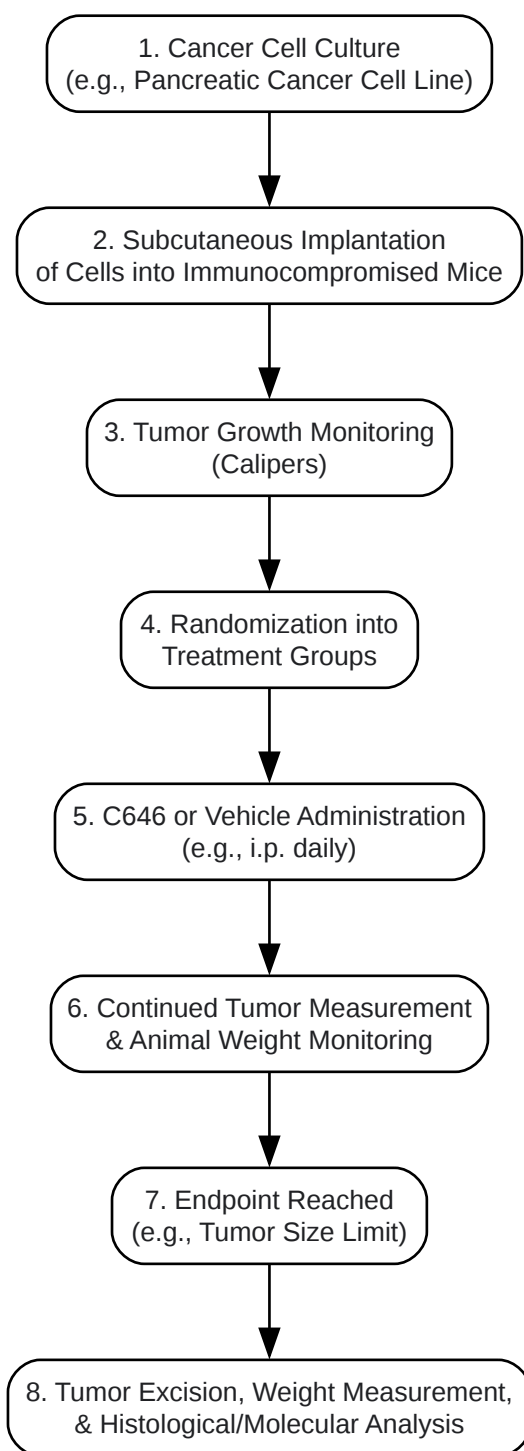


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Caption: **C646** inhibits p300/CBP HAT activity, preventing histone acetylation and gene expression.

In Vivo Xenograft Study Workflow Using C646

The following diagram outlines a typical workflow for an in vivo cancer study evaluating the efficacy of **C646** using a xenograft mouse model.



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Caption: Workflow of a typical in vivo xenograft study to evaluate the anti-tumor efficacy of **C646**.

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References

- 1. In vivo cell cycle profiling in xenograft tumors by quantitative intravital microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioengineer.org [bioengineer.org]
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